molecular formula C13H17BrN2 B2611476 [(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine CAS No. 883834-73-9

[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine

Cat. No.: B2611476
CAS No.: 883834-73-9
M. Wt: 281.197
InChI Key: XFMPEYGGCHVJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, an ethyl group at the 7-position, and a dimethylamine group attached to the indole ring via a methylene bridge.

Chemical Reactions Analysis

Types of Reactions

[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties .

Biological Activity

Introduction

[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 5-position and an ethyl group at the 7-position of the indole ring, along with a dimethylamino group attached to a methylene bridge. Its molecular formula is C₁₃H₁₇BrN₂, with a molecular weight of approximately 281.19 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including electrophilic aromatic substitutions and nucleophilic reactions characteristic of indole derivatives. The unique structure allows for various applications in medicinal chemistry, particularly in targeting specific biological pathways.

Antimicrobial Activity

Indole derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, studies indicate that many indole derivatives outperform conventional antibiotics like ampicillin and streptomycin in terms of antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Indole Derivatives

CompoundMIC (µM)MBC (µM)Target Bacteria
Compound 5d37.957.8S. aureus
Compound 5g43.086.0MRSA
[(5-bromo-7...]TBDTBDTBD

The antimicrobial activity of these compounds is often attributed to their ability to inhibit key bacterial enzymes and processes. For example, docking studies suggest that certain indole derivatives may inhibit MurB, an essential enzyme in bacterial cell wall synthesis, thereby exerting their antibacterial effects .

Cytotoxicity

In addition to their antimicrobial properties, studies have assessed the cytotoxicity of this compound against human cell lines such as HEK-293. Low cytotoxicity levels indicate potential for therapeutic applications without significant adverse effects on human cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of fourteen new indole derivatives against various bacterial strains. Among these, compounds similar to this compound demonstrated superior activity compared to traditional antibiotics. The most potent compounds achieved MIC values significantly lower than those of reference drugs .

Case Study 2: Selectivity and Safety Profile

Another investigation focused on the selectivity indices of indole derivatives, including this compound. The results revealed that certain derivatives exhibited high antibacterial activity with minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic use .

Properties

IUPAC Name

1-(5-bromo-7-ethyl-1H-indol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2/c1-4-9-5-11(14)6-12-10(8-16(2)3)7-15-13(9)12/h5-7,15H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMPEYGGCHVJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=CN2)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.